molecular formula C25H23BrN2O5 B15088676 [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Katalognummer: B15088676
Molekulargewicht: 511.4 g/mol
InChI-Schlüssel: ZZOZSWXUGYSYEW-JFLMPSFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a hydrazone derivative featuring a 3-bromobenzoate ester linked to a methoxyphenyl ring via an (E)-configured hydrazone bridge. While direct synthesis data for this compound are absent in the provided evidence, analogous syntheses (e.g., hydrazone formation via condensation of aldehydes with hydrazides, as seen in and ) suggest a multi-step route involving:

Aldehyde intermediate preparation: A 4-ethylphenoxyacetyl hydrazide could react with a 4-formyl-2-methoxyphenyl derivative under acidic or basic conditions to form the hydrazone linkage.

Esterification: The resulting hydrazone intermediate would undergo esterification with 3-bromobenzoyl chloride to yield the final product.

Key structural features include:

  • 3-Bromobenzoate ester: Enhances lipophilicity and may influence binding interactions.
  • 4-Ethylphenoxy group: The ethyl substituent on the phenoxy ring could modulate steric and electronic properties compared to methyl or halogenated analogs.

Eigenschaften

Molekularformel

C25H23BrN2O5

Molekulargewicht

511.4 g/mol

IUPAC-Name

[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-3-17-7-10-21(11-8-17)32-16-24(29)28-27-15-18-9-12-22(23(13-18)31-2)33-25(30)19-5-4-6-20(26)14-19/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+

InChI-Schlüssel

ZZOZSWXUGYSYEW-JFLMPSFJSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Kanonische SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2-(4-ethylphenoxy)acetohydrazide with an aldehyde or ketone to form the hydrazone intermediate.

    Methoxylation: The hydrazone intermediate is then reacted with a methoxyphenyl derivative under appropriate conditions to introduce the methoxy group.

    Bromination: Finally, the methoxyphenyl hydrazone is reacted with a bromobenzoate derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the hydrazone linkage and bromobenzoate moiety suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is not well understood. it is likely that the compound interacts with specific molecular targets through its hydrazone linkage and bromobenzoate moiety. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, physical properties, and biological activities where available.

Compound Name / ID Substituents (R₁, R₂, R₃) Molecular Formula Melting Point (°C) Key Properties / Activities Source
[Target] [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate R₁ = 4-Ethylphenoxy, R₂ = 3-Br, R₃ = OMe C₂₅H₂₂BrN₂O₅ N/A Hypothesized antimicrobial activity Inferred
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate R₁ = 4-MePhO, R₂ = 3-Br, R₃ = H C₂₄H₂₀BrN₂O₅ N/A Antibacterial (broad-spectrum)
4-[(E)-[[2-(2-Methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 3-bromobenzoate R₁ = 2-MePhO, R₂ = 3-Br, R₃ = H C₂₃H₁₉BrN₂O₄ N/A High lipophilicity (XLogP = 4.2)
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl thiazolidinedione R₁ = 3-Cl, R₂ = thiazolidinedione C₂₀H₁₅ClN₂O₅S 220–222 Antibacterial (MIC = 1.5 µg/mL vs. S. aureus)
4-[(E)-[[2-(4-Chlorophenyl)carbamothioyl]hydrazinylidene]methyl]-2-methoxyphenyl acetate R₁ = 4-Cl, R₂ = thioamide C₁₉H₁₄Cl₂N₄O₄S₂ 212–214 Antifungal (C. albicans IC₅₀ = 8.2 µM)

Key Observations:

Halogen Influence: The 3-bromobenzoate ester in the target compound differs from chlorinated analogs (), which exhibit marked antifungal and antibacterial activities. Bromine’s larger atomic radius may alter binding affinity in enzymatic targets.

Biological Activity :

  • Thiazolidinedione derivatives () show potent antimicrobial activity, suggesting that the hydrazone-thiazolidinedione scaffold is critical for targeting bacterial enzymes like dihydrofolate reductase .
  • The absence of a thiazolidinedione moiety in the target compound may shift its mechanism of action toward membrane disruption or protease inhibition.

Physicochemical Properties :

  • Melting Points : Compounds with thiazolidinedione cores () exhibit higher melting points (>200°C), indicative of crystalline stability and strong intermolecular interactions.
  • Lipophilicity : The 3-bromobenzoate group in the target compound likely increases logP values compared to carboxylate or sulfonate derivatives (), favoring blood-brain barrier penetration .

Synthetic Yields :

  • Hydrazone derivatives in and are synthesized in high yields (79–92%), suggesting robust condensation and esterification steps. The target compound’s synthesis would likely follow similar efficiency.

Structural and Crystallographic Insights

  • Crystal Packing: While crystallographic data for the target compound are unavailable, related hydrazones (e.g., ) adopt monoclinic systems (space group C2) with densities ~1.4 g/cm³, stabilized by N–H···O and π-π interactions .
  • Conformational Flexibility: The (E)-configuration of the hydrazone linkage (confirmed via NOESY in ) minimizes steric clashes between the 4-ethylphenoxy and methoxyphenyl groups.

Biologische Aktivität

The compound [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on available research.

Chemical Structure and Properties

  • Molecular Formula : C23H20N2O4
  • SMILES Notation : CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
  • InChIKey : NHZVFJSBKMJLSU-BUVRLJJBSA-N

The structural characteristics of this compound suggest potential interactions with biological targets, particularly due to the presence of hydrazine and ester functional groups.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various hydrazone derivatives, including compounds structurally related to [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and SF268 (central nervous system cancer), with inhibition rates reaching approximately 75% at a concentration of 20 µg/mL .

CompoundCell LineIC50 (µg/mL)
Compound AMCF-720
Compound BH46025
Compound CSF26830

Antimicrobial Activity

The antimicrobial properties of similar compounds have been investigated against various pathogens. In particular, studies have reported activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds were found to be around 25 µg/mL against S. aureus, while none showed significant activity against C. albicans .

The proposed mechanism of action for hydrazone derivatives often involves inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, some compounds have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cellular signaling pathways associated with inflammation and cancer progression .

Case Studies

  • Hydrazone Derivatives in Cancer Treatment : A study explored the synthesis and biological evaluation of various hydrazone derivatives, noting that modifications in the phenyl ring significantly impacted their cytotoxic profiles. The most potent derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of hydrazone derivatives, revealing that certain structural features enhance activity against S. aureus. The study highlighted the importance of substituents on the aromatic rings in determining antimicrobial potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.